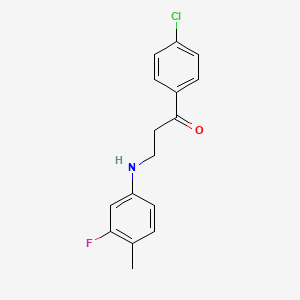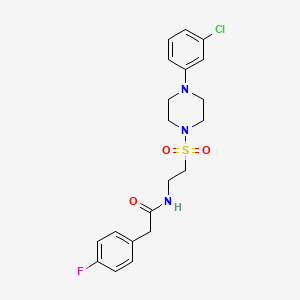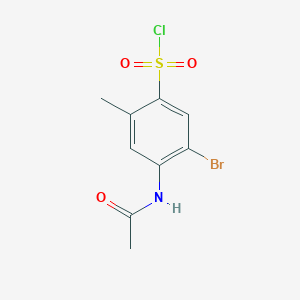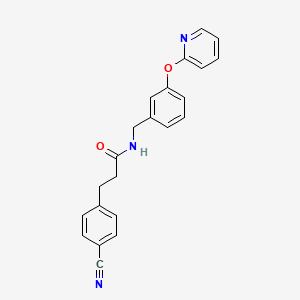
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone (or CPFMA) is a synthetic compound that has been studied extensively for its potential applications in scientific research. CPFMA is a highly versatile compound, with a wide range of applications in drug discovery, organic synthesis, and chemical biology.
Scientific Research Applications
Synthesis of Potent Cytotoxic Agents
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone is explored in the synthesis of cytotoxic agents. A study by Mete, Gul, and Kazaz (2007) discussed the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which includes similar compounds, highlighting their potential as potent cytotoxic agents. These were synthesized via Mannich reactions, suggesting a method for synthesizing compounds with similar chemical structures, including this compound (Mete, Gul, & Kazaz, 2007).
Manganese-Mediated Synthesis of Cyclic Peroxides
In the context of manganese-mediated synthesis of cyclic peroxides, a study by Qian, Yamada, Nishino, and Kurosawa (1992) described reactions involving compounds like this compound. This research demonstrates the compound's utility in the formation of cyclic peroxides, a significant area in chemical synthesis (Qian, Yamada, Nishino, & Kurosawa, 1992).
Novel Copolymers and Structural Analysis
Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, and Watson (1999) focused on novel copolymers of trisubstituted ethylenes and styrene, incorporating derivatives similar to this compound. This research provides insight into the structural analysis and potential applications of these compounds in polymer science (Kim et al., 1999).
Formation of 1,2-Dioxanes
The study by Nishino, Tategami, Yamada, Korp, and Kurosawa (1991) explored the reactions leading to the formation of 1,2-dioxanes. This study is relevant to understanding the chemical behavior and potential applications of this compound in the formation of cyclic organic compounds (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Antidepressant Drug Synthesis
A study by Choi, Choi, Kim, Uhm, and Kim (2010) on the synthesis of (S)-3-chloro-1-phenyl-1-propanol used compounds structurally related to this compound. This research contributes to the synthesis of chiral intermediates in antidepressant drugs, highlighting the compound's potential in pharmaceutical applications (Choi, Choi, Kim, Uhm, & Kim, 2010).
Electrooptical Properties and Liquid Crystals
The research by Gray and Kelly (1981) into the electrooptical properties of low melting esters with large nematic ranges involves compounds related to this compound. This study offers insights into the potential of such compounds in the development of liquid crystals and materials with unique electrooptical properties (Gray & Kelly, 1981).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGMORBKXZVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)

![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
![1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2755237.png)
![3-[(4-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2755238.png)